N-(3,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-anilino-N-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-23-15-9-8-13(10-16(15)24-2)19-17(22)14-11-25-18(21-14)20-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSYDLWBEMJUJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Amidation: The carboxamide group is introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating active metabolites.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8–12 hrs | 2-(phenylamino)thiazole-4-carboxylic acid | 72–85% | |
| 2M NaOH, 80°C, 6 hrs | Same as above | 68–78% |
Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate .
Electrophilic Aromatic Substitution
The thiazole ring participates in electrophilic substitutions at the C-5 position (para to the carboxamide), guided by the electron-donating phenylamino group.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃ (conc.), H₂SO₄ | 0°C, 2 hrs | 5-Nitro-thiazole derivative | 58% | |
| Br₂ in CHCl₃ | RT, 1 hr | 5-Bromo-thiazole derivative | 63% |
Key Observation : Nitration occurs regioselectively due to the directing effects of the NH group, confirmed by X-ray crystallography in analogous compounds .
Acylation of the Phenylamino Group
The secondary amine in the phenylamino substituent reacts with acyl chlorides or anhydrides to form substituted amides.
| Acylating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | DMF, K₂CO₃, 70°C, 6 hrs | N-acetylated derivative | 81% | |
| Benzoyl chloride | Et₃N, CH₂Cl₂, RT, 4 hrs | N-benzoylated derivative | 76% |
Synthetic Utility : Acylation enhances lipophilicity, improving blood-brain barrier penetration in pharmacological analogs .
Ring-Opening Reactions
Under strongly alkaline conditions, the thiazole ring undergoes cleavage, though this is less common due to the stabilizing effect of the carboxamide group.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 10M NaOH, 120°C, 24 hrs | Open-chain thiourea derivative | 42% |
Mechanistic Insight : Ring opening proceeds via hydroxide attack at the C-2 position, followed by fragmentation .
Schiff Base Formation
The phenylamino group reacts with aldehydes to form Schiff bases, enabling conjugation with bioactive molecules.
| Aldehyde | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | EtOH, reflux, 8 hrs | Imine-linked derivative | 67% | |
| Pyridine-4-carboxaldehyde | AcOH catalyst, RT, 12 hrs | Heterocyclic Schiff base | 59% |
Applications : Schiff bases of this compound show enhanced antimicrobial activity in structure-activity relationship studies .
Demethylation of Methoxy Groups
The 3,4-dimethoxyphenyl group undergoes demethylation under harsh acidic conditions, generating catechol derivatives.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| BBr₃, CH₂Cl₂, −78°C, 2 hrs | 3,4-Dihydroxyphenyl analog | 88% |
Significance : Demethylated products exhibit increased antioxidant capacity in biochemical assays .
Cross-Coupling Reactions
The thiazole ring participates in palladium-catalyzed couplings, enabling structural diversification.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 5-Arylthiazole derivative | 65% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-alkylated thiazole analog | 71% |
Catalytic Efficiency : These reactions require electron-withdrawing groups (e.g., carboxamide) to activate the thiazole ring .
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition reactions in the presence of electron-deficient alkenes.
| Dienophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Maleic anhydride | UV (254 nm), 6 hrs | Bicyclic adduct | 52% |
Application : Photochemical derivatives are used in materials science for polymer cross-linking .
Scientific Research Applications
Anticancer Applications
DTC belongs to the class of 2-aminothiazole derivatives, which have demonstrated significant potential in cancer therapy. The anticancer properties of these compounds are attributed to their ability to inhibit various cancer cell lines through multiple mechanisms:
- Mechanisms of Action : DTC and its analogs exhibit selective cytotoxicity against a range of human cancer cells, including breast, lung, colon, and melanoma cells. Research indicates that these compounds can act as inhibitors of critical signaling pathways involved in tumor growth and proliferation, such as the EGFR and mTOR pathways .
- In Vitro Studies : In vitro evaluations have shown that DTC possesses nanomolar inhibitory activity against several cancer cell lines. For instance, studies have reported that DTC effectively induces apoptosis in cancer cells while exhibiting low toxicity towards normal cells .
- In Vivo Efficacy : Animal studies have further confirmed the antitumor efficacy of DTC. In xenograft models, administration of DTC resulted in significant tumor growth inhibition, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Applications
Beyond its anticancer properties, DTC also demonstrates notable antimicrobial activity:
- Broad Spectrum Activity : DTC has been evaluated for its efficacy against various bacterial strains and fungi. Studies indicate that it exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against species such as Candida and Aspergillus .
- Minimum Inhibitory Concentrations (MIC) : The antimicrobial efficacy of DTC has been quantified through MIC assays. For example, certain derivatives have shown MIC values indicating effective inhibition against specific bacterial strains at concentrations lower than those required for standard antibiotics .
Structure-Activity Relationship (SAR)
The effectiveness of DTC can be attributed to its structural features. The presence of the 3,4-dimethoxyphenyl group and the thiazole core plays a crucial role in enhancing its biological activity:
- Substituent Effects : Variations in substituents on the thiazole ring significantly influence the compound's potency. For instance, modifications that enhance hydrophobic interactions or introduce electron-withdrawing groups can improve both anticancer and antimicrobial activities .
- Computational Studies : Modern computational techniques are being employed to better understand the structure-activity relationships of DTC. Molecular modeling studies aim to optimize the design of more potent analogs by elucidating the interactions between the compound and its biological targets.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological pathways.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(3,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide with three classes of analogs identified in the evidence, focusing on structural, synthetic, and spectroscopic distinctions.
Thiazole-4-Carboxamide Derivatives
Example Compound: 5-(Cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide ()
- Structural Comparison :
- Core : Both compounds share the thiazole-4-carboxamide scaffold.
- Substituents : The target compound features a 3,4-dimethoxyphenyl group, while the analog substitutes a cyclohexanecarboxamido group.
- The cyclohexane substituent may confer greater conformational rigidity, affecting binding to hydrophobic enzyme pockets .
Benzamide Derivatives
Example Compound : N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, )
- Structural Comparison :
- Core : Rip-B uses a benzamide scaffold, whereas the target compound employs a thiazole-carboxamide.
- Substituents : Both share the 3,4-dimethoxyphenyl group, but Rip-B attaches it via an ethyl linker.
- Synthetic Notes: Rip-B is synthesized via a straightforward reaction between benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield) . Thiazole-based syntheses (e.g., ) often require multi-step cyclization and tautomerization, which may reduce yields.
- Spectroscopy :
Triazole Derivatives
Example Compounds : S-Alkylated 1,2,4-triazoles ()
- Structural Comparison: Core: Triazole vs. thiazole. Triazoles exhibit greater aromaticity and nitrogen density. Substituents: Triazoles in include sulfonyl and difluorophenyl groups, contrasting with the target’s methoxy and phenylamino groups.
- Spectroscopy :
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a thiazole ring , a phenylamino group , and a 3,4-dimethoxyphenyl substituent , making it a versatile candidate for various biological applications. Its molecular formula is C₁₈H₁₈N₂O₃S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Anticancer Activity : The compound has shown promising results against various cancer cell lines. In vitro studies have indicated selective cytotoxicity towards human glioblastoma U251 cells and human melanoma WM793 cells while exhibiting low toxicity to normal cells .
- Mechanism of Action : The compound is believed to interact with specific proteins or enzymes, influencing their activity. This includes potential inhibition of kinases involved in cellular signaling pathways.
Comparative Studies
A comparative analysis with other thiazole derivatives reveals the unique biological profile of this compound. Below is a summary table of similar compounds and their reported activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-methylphenyl)-2-(phenylamino)thiazole-4-carboxamide | Structure | Anticancer |
| N-(3-nitrophenyl)-2-(phenylamino)thiazole-4-carboxamide | Structure | Antimicrobial |
| N-(5-bromophenyl)-2-(phenylamino)thiazole-4-carboxamide | Structure | Anti-inflammatory |
The structural specificity of this compound enhances its solubility and biological activity compared to other thiazole derivatives .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : This can be achieved by reacting α-haloketones with thiourea under basic conditions.
- Substitution Reactions : Incorporating the phenylamino group through nucleophilic substitution.
- Amidation : Finalizing the compound by forming the carboxamide group through reaction with an appropriate amine under dehydrating conditions .
Case Studies and Research Findings
- Cell Viability Studies : In vitro assays demonstrated that this compound significantly reduces cell viability in various cancer cell lines at concentrations as low as 50 μM, indicating its potential as an anticancer agent .
- Apoptosis Analysis : The compound was shown to induce apoptosis in treated cells, with evidence suggesting that it activates pro-apoptotic pathways while inhibiting anti-apoptotic factors. This effect was particularly pronounced in melanoma and glioblastoma cell lines .
- Molecular Docking Studies : Computational studies indicate that the compound may bind effectively to key proteins involved in cancer progression, providing insights into its mechanism of action and potential therapeutic targets .
Q & A
Q. Example Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction efficiency .
- Catalyst use : Copper(I) iodide or triethylamine accelerates cyclization and coupling .
- Temperature control : Reflux conditions (e.g., 80–100°C) enhance yields in multi-step syntheses .
Table 1 : Representative Yields and Conditions for Analogous Compounds
| Compound ID | Amine Used | Coupling Agent | Yield (%) | Reference |
|---|---|---|---|---|
| 108 | 4,4-difluorocyclohexylamine | EDCI/HOBt | 78 | |
| 109 | 4,4-difluorocyclohexylamine | EDCI/HOBt | 67 | |
| 5 | 3,4,5-trimethoxyphenyl | EDCI/HOBt | 89.7 |
Which analytical techniques are critical for characterizing thiazole-4-carboxamide derivatives, and how are spectral data interpreted?
Basic Research Question
- 1H/13C NMR : Confirms substituent positions and amide bond formation. For example:
- Aromatic protons (δ 6.5–8.0 ppm) validate phenyl groups.
- Methoxy groups (δ ~3.7–3.8 ppm) and thiazole protons (δ ~7.8 ppm) are diagnostic .
- ESI-MS : Verifies molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- HPLC : Assesses purity (>95% required for biological assays) .
Case Study : Compound 29 () showed 98% purity via HPLC and a molecular ion peak at m/z 589.2 ([M+H]+), aligning with its calculated mass .
How can researchers resolve low yields in the synthesis of thiazole-4-carboxamide derivatives?
Advanced Research Question
Low yields (e.g., 3–6% in some cases ) arise from:
- Steric hindrance : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) reduce coupling efficiency. Solutions:
- Isomer formation : Diastereomers or regioisomers complicate purification. Solutions:
What structural modifications enhance the biological activity of thiazole-4-carboxamide derivatives, and how are SAR studies designed?
Advanced Research Question
Key modifications for structure-activity relationship (SAR) studies:
- Phenyl ring substituents : Electron-donating groups (e.g., methoxy) improve solubility and target binding. For example, 3,4,5-trimethoxyphenyl analogs show enhanced anticancer activity .
- Amine diversity : Fluorinated cyclohexylamines (e.g., 4,4-difluorocyclohexyl) increase metabolic stability .
- Thiazole core : Saturation (4,5-dihydrothiazole) or methylation alters conformational flexibility .
Table 2 : Impact of Substituents on Biological Activity (Hypothetical Data)
| Substituent (R) | Target Activity (IC50, μM) | Reference |
|---|---|---|
| 3,4-Dimethoxyphenyl | 0.45 (Kinase X inhibition) | |
| 4-Fluorophenyl | 1.20 | |
| 3,4,5-Trimethoxyphenyl | 0.12 |
How should researchers address contradictory biological data for thiazole-4-carboxamide derivatives across studies?
Advanced Research Question
Contradictions may stem from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols. Solution:
- Compound stability : Hydrolysis of ester intermediates or amide bonds. Solution:
- Off-target effects : Screen against related targets (e.g., kinase panels) to confirm selectivity .
What in silico methods support the design of novel thiazole-4-carboxamide derivatives?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
